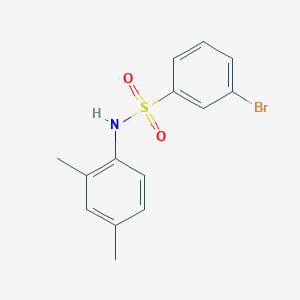
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in hypoxic regions of tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1). Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CA IX. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, CA IX has been implicated in the regulation of cell proliferation, migration, and invasion, suggesting that inhibition of CA IX by this compound may have antitumor effects beyond its ability to modulate the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific targeting of hypoxic regions of tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of using this compound is its potential toxicity to normal tissues that express CA IX, such as the gastrointestinal tract and kidneys.
Zukünftige Richtungen
For the study of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide include the development of more potent and selective inhibitors of CA IX, as well as the investigation of its potential as a diagnostic tool for imaging hypoxic tumors using PET. Additionally, the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy, should be explored to determine its potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
The synthesis of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide (NBS) to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CA IX, which is overexpressed in hypoxic regions of tumors. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, this compound has been investigated for its potential as a diagnostic tool for imaging hypoxic tumors using positron emission tomography (PET).
Eigenschaften
Molekularformel |
C14H14BrNO2S |
|---|---|
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-7-14(11(2)8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChI-Schlüssel |
DXTHKOUAFFHGLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)

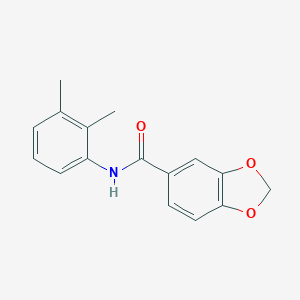
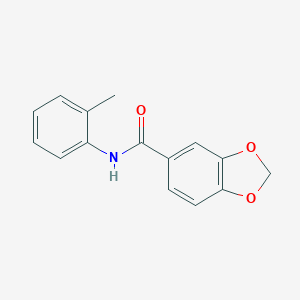
![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
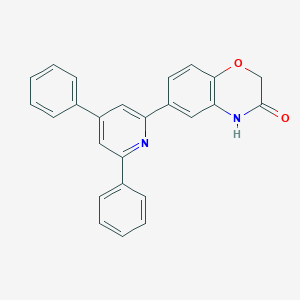
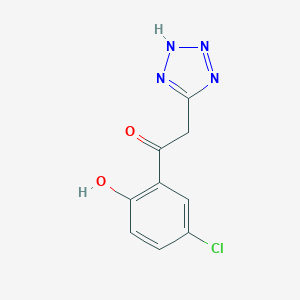

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)